REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[N:11][CH:12]=1.C[O:16]B(OC)OC.C(OO)(=O)C>CCOCC.CCCCCC>[CH3:14][O:13][C:10]1[N:11]=[CH:12][C:7]([OH:16])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
Peracetic acid
|
Quantity
|
56 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −65° C
|
Type
|
TEMPERATURE
|
Details
|
Again the temperature was maintained below −65° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
CUSTOM
|
Details
|
below −65° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed briefly to −50° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled back to −65° C.
|
Type
|
STIRRING
|
Details
|
stirred at approximately 25° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×150 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous NaHSO3 solution and brine
|
Type
|
EXTRACTION
|
Details
|
The organic portions were extracted two times with 2N aqueous NaOH solution
|
Type
|
WASH
|
Details
|
The pooled basic aqueous fractions were washed with Et2O
|
Type
|
CUSTOM
|
Details
|
The product precipitated out as oil
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted three times with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the pooled ether fractions were dried with Na2SO4
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |